N-CYCLOHEXYL 4-CHLOROBENZAMIDE

概要

説明

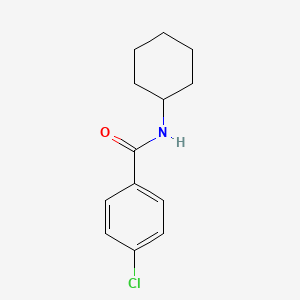

4-Chloro-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H16ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-cyclohexyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL 4-CHLOROBENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as chloroform under reflux conditions. The mixture is then cooled, and the product is isolated by washing with aqueous solutions of hydrochloric acid and sodium bicarbonate .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more sustainable .

化学反応の分析

Types of Reactions: 4-Chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Derivatives with different substituents on the benzene ring.

Reduction: Cyclohexylamine derivatives.

Oxidation: Carboxylic acids and other oxidized products.

科学的研究の応用

Analgesic Properties

N-Cyclohexyl 4-chlorobenzamide has been investigated for its analgesic effects. Research indicates that compounds in the benzamide family, including N-cyclohexyl derivatives, exhibit substantial pain relief properties. In a study involving a series of N-(2-amino-cycloaliphatic) benzamides, it was found that these compounds displayed analgesic activity comparable to that of established pain relievers like morphine and methadone. Specifically, the compounds were effective in alleviating various types of pain, including traumatic and cancer-related pain .

Case Study: Pain Relief Efficacy

- Test Method : Hot plate test and electroshock test.

- Findings : The compounds demonstrated significant analgesic activity, with some exhibiting effectiveness greater than traditional opioids.

- Implications : Potential for development as safer alternatives to opioids due to lower dependency risks .

Anti-Inflammatory Applications

The anti-inflammatory potential of this compound has been explored through the synthesis of various analogues. A study synthesized N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, which were evaluated for their anti-inflammatory properties. Among these, certain derivatives showed significant anti-inflammatory effects when tested in vivo .

Research Findings

- Synthesis Method : Mannich reaction.

- Key Compounds : Derivatives with halogen substitutions showed enhanced biological activity.

- Results : One derivative exhibited a statistically significant anti-inflammatory effect at a dosage of 100 mg/kg compared to standard drugs like diclofenac sodium .

Antimicrobial Activity

In addition to its analgesic and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that certain analogues possess activity against both gram-positive and gram-negative bacteria, as well as fungal strains.

Study Overview

- Methodology : In vitro testing against various microbial strains.

- Results : Some synthesized derivatives exhibited potent antimicrobial effects, suggesting their potential utility in treating infections .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact. The compound is noted for being toxic to aquatic life with long-lasting effects, indicating the need for careful handling and disposal protocols in research settings .

作用機序

The exact mechanism of action of N-CYCLOHEXYL 4-CHLOROBENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. Further research is needed to elucidate the detailed pathways involved .

類似化合物との比較

- 4-Chloro-N-phenylbenzamide

- 4-Chloro-N-methylbenzamide

- 4-Chloro-N-ethylbenzamide

Comparison: 4-Chloro-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogsFor instance, the cyclohexyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile .

生物活性

N-Cyclohexyl 4-chlorobenzamide, a compound with the molecular formula C13H16ClN, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclohexyl group attached to a 4-chlorobenzamide moiety. The presence of the chlorine atom at the para position enhances its chemical reactivity and biological properties, while the cyclohexyl group influences lipophilicity, which is critical for drug absorption and distribution within biological systems.

The primary mechanism of action for this compound involves its role as an antagonist for the Receptor for Advanced Glycation End Products (RAGE). By binding to RAGE, it inhibits the interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs) and High Mobility Group Box 1 (HMGB1). This inhibition may mitigate inflammation, oxidative stress, and cellular dysfunction associated with RAGE activation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By modulating RAGE signaling pathways, this compound may reduce inflammatory responses in conditions such as neurodegenerative diseases and diabetes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclohexyl 4-methoxybenzamide | Methoxy group instead of chlorine | Potentially different pharmacological properties |

| N-Cyclohexylbenzamide | Lacks chlorine substituent | Less reactive than this compound |

| N-Isopropylbenzamide | Isopropyl group instead of cyclohexyl | Different steric hindrance affecting reactivity |

| N-Cyclopentyl 4-chlorobenzamide | Cyclopentyl group instead of cyclohexyl | Smaller ring may influence binding interactions |

This table illustrates how the unique combination of the cyclohexyl group and para-positioned chlorine atom in this compound may enhance its reactivity and biological activity compared to other similar compounds.

Study on Neurodegenerative Diseases

In a study focusing on neurodegenerative diseases, this compound was administered to animal models to assess its effects on cognitive decline associated with RAGE activation. Results indicated that treatment led to improved cognitive performance and reduced markers of inflammation in the brain. This suggests that targeting RAGE could be a viable therapeutic strategy for managing neurodegeneration.

Antimicrobial Efficacy Trials

Clinical trials assessing the antimicrobial efficacy of this compound against resistant bacterial strains showed promising results. The compound demonstrated significant bactericidal activity, with minimal inhibitory concentrations lower than those of commonly used antibiotics. These findings support further exploration into its potential as a novel antimicrobial agent.

特性

IUPAC Name |

4-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFAESIEUQWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973302 | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57707-20-7 | |

| Record name | 57707-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-CYCLOHEXYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A1: 4-Chloro-N-cyclohexylbenzamide (FPS-ZM1) acts as a high-affinity antagonist for the Receptor for Advanced Glycation End Products (RAGE). [, , ] By binding to RAGE, FPS-ZM1 prevents the interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs) and High Mobility Group Box 1 (HMGB1). [, ] This inhibition of RAGE signaling has been shown to mitigate various downstream effects associated with RAGE activation, including inflammation, oxidative stress, and cellular dysfunction. [, ]

Q2: How has 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) been used to study the role of RAGE in neurodegenerative diseases?

A2: Research suggests RAGE is implicated in neurodegenerative diseases like Alzheimer's disease. [] Studies utilizing FPS-ZM1 have shown that blocking RAGE with this compound can reduce amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's disease. [] Further research indicates that FPS-ZM1 administration can improve cognitive function in animal models of bacterial meningitis, suggesting a potential therapeutic avenue for neuroinflammatory conditions. []

Q3: What are the implications of using 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) in diabetic nephropathy research?

A3: Diabetic nephropathy, a serious complication of diabetes, involves the damaging effects of AGEs on the kidneys. Studies have demonstrated that FPS-ZM1 can protect podocytes, crucial cells in the kidney's filtration system, from AGE-induced injury. [] FPS-ZM1 achieves this by inhibiting RAGE activation, thereby preventing downstream effects like epithelial-mesenchymal transition (EMT) and fibrosis, processes contributing to kidney damage. [] These findings highlight the potential of targeting RAGE with FPS-ZM1 as a therapeutic strategy for diabetic nephropathy.

Q4: Are there any efforts to develop a PET imaging agent based on 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A4: Yes, research has explored developing a carbon-11 labeled analog of FPS-ZM1 ([11C]FPS-ZM1) for Positron Emission Tomography (PET) imaging. [] This radiolabeled version aims to visualize RAGE distribution in living subjects, potentially aiding in the early diagnosis of Alzheimer's disease, where RAGE overexpression is thought to precede amyloid plaque formation. [] While initial studies have been conducted, further research is necessary to optimize the radiotracer and evaluate its effectiveness in clinical settings.

Q5: How do structural features of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) relate to its activity?

A5: While detailed structure-activity relationship (SAR) studies for FPS-ZM1 are limited in the provided research, its structure reveals key features potentially contributing to its RAGE binding affinity. The presence of a chlorine atom at the 4-position of the benzamide ring and the cyclohexyl substituent on the nitrogen atom are likely crucial for its interaction with the RAGE binding site. [] Further investigations into structural modifications and their impact on binding affinity and selectivity would be valuable for optimizing its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。